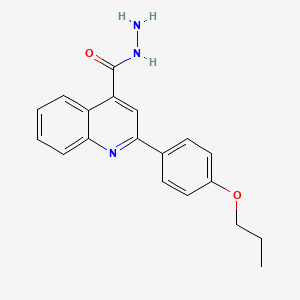

2-(4-Propoxyphenyl)quinoline-4-carbohydrazide

Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves the condensation of substituted aminoquinolines with other reagents. For instance, a series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives were prepared by condensing 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . Similarly, the synthesis of 4-phenylamino-3-quinolinecarbonitriles involved optimization of the C-4 anilino group and various substitutions to enhance the inhibitory activity against Src kinase . These methods could potentially be adapted for the synthesis of "2-(4-Propoxyphenyl)quinoline-4-carbohydrazide" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman, along with computational methods like DFT calculations, are commonly used to investigate the molecular structure of quinoline derivatives. For example, the molecular structure and vibrational frequencies of 4-chlorophenyl quinoline-2-carboxylate were analyzed using these methods, and the theoretical results were in agreement with experimental data . These techniques could be applied to "2-(4-Propoxyphenyl)quinoline-4-carbohydrazide" to determine its molecular structure and vibrational properties.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions. For instance, 6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide was used as a sensitive fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography . The reactivity of "2-(4-Propoxyphenyl)quinoline-4-carbohydrazide" could be explored in similar derivatization reactions, potentially leading to applications in analytical chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by their molecular structure. For example, the hyperpolarizability of 4-chlorophenyl quinoline-2-carboxylate was found to be significantly higher than that of urea, suggesting potential applications in nonlinear optical materials . Schiff-base derivatives of 2-oxo-quinoline-3-carbaldehyde exhibited good in vitro antioxidant activities . These findings suggest that "2-(4-Propoxyphenyl)quinoline-4-carbohydrazide" may also possess unique physical and chemical properties that could be explored for various applications.

Scientific Research Applications

Summary of the Application

The compound “2-(4-Propoxyphenyl)quinoline-4-carbohydrazide” is used in the synthesis of derivatives that have potential antimicrobial properties. The aim of the study was to evaluate these properties for possible future drug discovery .

Methods of Application or Experimental Procedures

The Pfitzinger synthetic approach was used to convert isatin to a compound which upon esterification afforded another compound which was subsequently converted to “2-(4-Propoxyphenyl)quinoline-4-carbohydrazide” by hydrazinolysis. Microwave irradiation technique was used as a green method to access a series of functionalized derivatives in high yields within a short time .

Results or Outcomes

The in vitro screening was investigated against six bacterial isolates using agar diffusion method while the minimum inhibitory concentration (MIC) was evaluated using serial dilution method. Out of all the series of derivatives, one particular derivative emerged as the most active antimicrobial agent .

Application 2: Microwave-Assisted Synthesis

Summary of the Application

The compound “2-(4-Propoxyphenyl)quinoline-4-carbohydrazide” is used in the synthesis of new hydrazide-hydrazone motifs bearing quinoline core . This method is a part of green chemistry, aiming to decrease the usage of chemicals and solvents which are harmful to both human health and the environment .

Methods of Application or Experimental Procedures

The synthesis involved four steps strategies which was initiated by ring-opening synthetic modification of isatin to quinoline-4-carboxylic acid through Pfitzinger approach . The structure of the reactive intermediates as well as the targeted quinoline were confirmed by the result of physico-chemical parameters and spectroscopic means .

Results or Outcomes

The in vitro antimicrobial screening of the targeted hydrazide-hydrazones was determined using agar diffusion . The result from the MIC test showed that this series of hydrazide-hydrazones exhibited remarkable efficacy as antimicrobial agents .

Application 3: Green Chemistry

Summary of the Application

The compound “2-(4-Propoxyphenyl)quinoline-4-carbohydrazide” is used in the synthesis of new hydrazide-hydrazone motifs bearing quinoline core . This method is a part of green chemistry, aiming to decrease the usage of chemicals and solvents which are harmful to both human health and the environment .

Methods of Application or Experimental Procedures

The synthesis involved four steps strategies which was initiated by ring-opening synthetic modification of isatin to quinoline-4-carboxylic acid through Pfitzinger approach . The structure of the reactive intermediates as well as the targeted quinoline were confirmed by the result of physico-chemical parameters and spectroscopic means .

Results or Outcomes

The in vitro antimicrobial screening of the targeted hydrazide-hydrazones was determined using agar diffusion . The result from the MIC test showed that this series of hydrazide-hydrazones exhibited remarkable efficacy as antimicrobial agents .

properties

IUPAC Name |

2-(4-propoxyphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-2-11-24-14-9-7-13(8-10-14)18-12-16(19(23)22-20)15-5-3-4-6-17(15)21-18/h3-10,12H,2,11,20H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPHACXGTRCJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601188744 | |

| Record name | 4-Quinolinecarboxylic acid, 2-(4-propoxyphenyl)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601188744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Propoxyphenyl)quinoline-4-carbohydrazide | |

CAS RN |

51842-79-6 | |

| Record name | 4-Quinolinecarboxylic acid, 2-(4-propoxyphenyl)-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51842-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinecarboxylic acid, 2-(4-propoxyphenyl)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601188744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B1300935.png)

![N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide](/img/structure/B1300940.png)

![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1300945.png)

![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)

![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)

![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)

![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)